Product packaging for Methyl 4-(2-methylphenyl)-4-oxobutanoate(Cat. No.:CAS No. 85616-39-3)

Methyl 4-(2-methylphenyl)-4-oxobutanoate

Cat. No.: B7865505
CAS No.: 85616-39-3
M. Wt: 206.24 g/mol
InChI Key: YAHOPCAPQXOADV-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)-4-oxobutanoate (CAS 85616-39-3) is a high-purity organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This methyl ester is a key synthetic intermediate in organic chemistry research. Compounds within this family, characterized by the 4-oxobutanoate (succinate) backbone, are frequently employed in the synthesis of more complex molecules via Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds in aromatic systems . Its structure, featuring an aromatic 2-methylphenyl (o-tolyl) group and a flexible oxobutanoate chain, makes it a valuable building block for medicinal chemistry and materials science research, particularly in the exploration of novel heterocyclic compounds and pharmacologically active targets. Researchers utilize this compound for its role in developing synthetic methodologies and as a precursor to various carboxylic acids and amides through standard functional group transformations. Also known as Methyl 4-(2-methylphenyl)-4-oxobutyrate and 3-o-toluoyl propionic acid methyl ester, it is essential to handle this material with care . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B7865505 Methyl 4-(2-methylphenyl)-4-oxobutanoate CAS No. 85616-39-3

Properties

IUPAC Name

methyl 4-(2-methylphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-3-4-6-10(9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHOPCAPQXOADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302130
Record name methyl 4-(2-methylphenyl)-4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85616-39-3
Record name NSC148955
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 2 Methylphenyl 4 Oxobutanoate and Analogues

Esterification Pathways from Corresponding Carboxylic Acids

A primary and straightforward route to methyl 4-(2-methylphenyl)-4-oxobutanoate is through the esterification of its corresponding carboxylic acid, 4-(2-methylphenyl)-4-oxobutanoic acid. This transformation can be achieved using several protocols, with acid-catalyzed methods being the most common.

Acid-Catalyzed Esterification Protocols

The Fischer-Speier esterification is a classic and widely employed method for this purpose. organic-chemistry.orgathabascau.ca This reaction involves the treatment of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. tamu.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org A proton transfer and the subsequent elimination of a water molecule lead to the formation of the methyl ester. organic-chemistry.org

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgresearchgate.net The choice of catalyst can influence the reaction rate and yield. For instance, in the esterification of various carboxylic acids, both H₂SO₄ and p-TsOH have been shown to be effective. mdpi.com Another approach involves the in-situ generation of the acid catalyst, for example, by using acetyl chloride in methanol, which produces HCl.

A general procedure for the synthesis of a methyl ester of a substituted 4-oxo-4-phenylbutanoic acid involves dissolving the carboxylic acid in a large excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid like concentrated sulfuric acid is then added to the solution.

Optimization of Reaction Conditions (e.g., Reflux)

To drive the equilibrium of the Fischer esterification towards the product side, several optimization strategies are employed. A key condition is the use of reflux, where the reaction mixture is heated to its boiling point and the vapors are condensed and returned to the reaction flask. athabascau.catamu.edu This sustained heating accelerates the reaction rate.

The removal of water as it is formed is another critical factor for maximizing the yield of the ester. organic-chemistry.org This can be achieved by using a Dean-Stark apparatus, where an azeotropic mixture of the solvent (often toluene (B28343) is added for this purpose) and water is distilled off, effectively removing water from the reaction equilibrium. operachem.com Additionally, using a large excess of the alcohol (methanol in this case) can also shift the equilibrium towards the formation of the desired methyl ester, in accordance with Le Chatelier's principle. tamu.edu

The optimization of reaction parameters such as temperature, catalyst loading, and reaction time is crucial for achieving high yields. For example, in the esterification of oleic acid with methanol, a conversion of 97.2% was achieved at 90 °C for 4 hours with a 5% catalyst loading and a 10:1 methanol to oleic acid ratio. mdpi.com Similar optimization studies for the transesterification of β-keto esters have also highlighted the significant impact of catalyst loading and temperature on the reaction yield. researchgate.net

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Aryl Carboxylic Acids

Carboxylic Acid SubstrateAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
4-(4-chlorophenyl)-4-oxobutanoic acidMethanolAcetyl ChlorideReflux48Not specified
Benzoic Acid2-PhenylethanolZr(Cp)₂ (CF₃SO₃)₂·THF80Not specified78 nih.gov
Lauric AcidEthanolAcetyl Chloride (in situ HCl)Reflux1Not specified
trans-Cinnamic AcidMethanolH₂SO₄Reflux194 mdpi.com
Oleic AcidMethanolSulfonated Biochar90497.2 mdpi.com

Carbon-Carbon Bond Formation Strategies for Aryl Moiety Incorporation

The synthesis of the carbon skeleton of this compound, specifically the incorporation of the 2-methylphenyl group, can be accomplished through powerful carbon-carbon bond-forming reactions.

Friedel-Crafts Acylation Approaches

A fundamental and widely used method for the synthesis of the precursor, 4-(2-methylphenyl)-4-oxobutanoic acid, is the Friedel-Crafts acylation. scribd.comlibretexts.org This reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, toluene, with an acylating agent. rsc.org For the synthesis of the target precursor, succinic anhydride (B1165640) is used as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). scribd.comwisc.edu

The mechanism involves the reaction of succinic anhydride with AlCl₃ to form a highly electrophilic acylium ion. youtube.com The aromatic ring of toluene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, also known as a sigma complex. youtube.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired 4-(2-methylphenyl)-4-oxobutanoic acid. youtube.com The reaction with toluene typically yields the para-substituted product as the major isomer due to steric hindrance and the directing effect of the methyl group. libretexts.org However, the ortho-isomer, which is the precursor for the target molecule, is also formed. The reaction is typically carried out in a suitable solvent such as nitrobenzene (B124822) or carbon disulfide at a controlled temperature.

Table 2: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)ProductReference
TolueneSuccinic AnhydrideAlCl₃Nitrobenzene/CS₂0-54-(4-methylphenyl)-4-oxobutanoic acid (major) and 4-(2-methylphenyl)-4-oxobutanoic acid (minor) scribd.com
AnisoleAcetic AnhydrideFeCl₃·6H₂OIonic Liquid604-Methoxyacetophenone acs.org
TolueneAcetic AnhydrideAlCl₃MicrowaveNot specified4-Methylacetophenone wisc.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for the formation of the aryl-ketone bond. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of this compound analogues, a plausible Suzuki-Miyaura strategy would involve the coupling of 2-methylphenylboronic acid with a suitable electrophilic partner containing the 4-oxobutanoate (B1241810) moiety. One such electrophile could be methyl 4-chloro-4-oxobutanoate. The catalytic cycle for this reaction generally starts with the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound, and finally, reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally proceeds under mild reaction conditions. nih.gov Various palladium catalysts and ligands can be employed to optimize the reaction, and the choice of base is also critical for the efficiency of the transmetalation step. While a direct synthesis of the target molecule via this method is not explicitly detailed in the provided context, the general applicability of Suzuki-Miyaura coupling for aryl ketone synthesis is well-established. nih.gov

Advanced Approaches in Asymmetric Synthesis

The development of enantiomerically pure analogues of this compound is of significant interest, and this can be achieved through various advanced asymmetric synthetic methods. These methods aim to control the stereochemistry at the chiral centers within the molecule.

One key strategy is the asymmetric reduction of the ketone functionality in a prochiral precursor. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. scilit.comwikipedia.org For instance, the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids has been achieved with high enantioselectivity using a Ruthenium catalyst with a chiral phosphine (B1218219) ligand like SunPhos. sigmaaldrich.com Similarly, biocatalytic reductions using enzymes such as alcohol dehydrogenases have shown high efficiency and enantioselectivity in the reduction of various ketones and keto esters. capes.gov.br

Organocatalysis provides another powerful tool for the enantioselective synthesis of γ-keto esters. acs.orgnih.gov Chiral amines, for example, can catalyze the asymmetric Mannich reaction of β-ketocarbonyl compounds to introduce a stereocenter at the γ-position. nih.gov Furthermore, carbene-catalyzed enantioselective formal [4+2] annulations followed by ring-opening have been developed for the synthesis of γ-keto-β-silyl esters with high enantioselectivities. organic-chemistry.org

Chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center rather than the ligands, represent an emerging and innovative approach in asymmetric catalysis. rsc.orgacs.orgrsc.org These catalysts, often based on iridium or other transition metals, can be employed for various asymmetric transformations, offering a minimalist yet effective strategy for inducing chirality. youtube.com

Stereodivergent Strategies for Chiral Intermediates

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters. This control is crucial when synthesizing chiral molecules like the analogues of this compound. By selecting the appropriate catalyst or chiral source, chemists can direct the reaction pathway to yield a specific desired diastereomer. researchgate.net

Recent advancements have focused on cooperative bimetallic catalysis and iridium-catalyzed allylic alkylation to achieve stereodivergence. researchgate.net For instance, in the synthesis of α-quaternary α-amino acids, the combination of an achiral palladium catalyst with a chiral iridium catalyst allows for regio- and stereodivergent allylic alkylation of aldimine esters. researchgate.net A similar strategy could be adapted for the asymmetric α-alkylation of a β-keto ester precursor to introduce the desired stereochemistry.

Another powerful approach is the sequence-dependent stereodivergent functionalization of ketones. An iridium-catalyzed allylic alkylation followed by an electrophilic fluorination has been used to synthesize α-pyridyl-α-fluoroketones with vicinal tertiary and quaternary stereocenters. researchgate.net By reversing the order of the reaction sequence, different stereoisomers can be obtained. These strategies provide a framework for accessing all four potential diastereoisomers of a chiral γ-keto ester intermediate by carefully choosing the catalytic system and reaction sequence.

Chiral Auxiliary and Catalyst-Based Methods

To achieve enantiomerically pure forms of γ-keto esters, chemists often employ either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk

Chiral Auxiliaries: Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgyork.ac.uk The auxiliary is first attached to a precursor molecule, such as a carboxylic acid, to form an amide. The steric bulk of the auxiliary then shields one face of the resulting enolate, forcing an incoming electrophile (like an alkyl halide) to attack from the less hindered face. york.ac.uk After the stereoselective alkylation, the auxiliary is cleaved and can often be recovered for reuse. For example, a chiral enamine derived from a β-ketoester and (1S,2S)-trans-1,2-diaminocyclohexane has been used to achieve high enantioselectivity in the synthesis of α-substituted-α-trifluoromethylthio-β-ketoesters. mdpi.com

Catalyst-Based Methods: Asymmetric catalysis is an efficient alternative where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. For γ-keto esters and their analogues, several catalytic systems have proven effective.

Organocatalysis: Cinchona-derived organocatalysts, such as quinine-based squaramides or 9-amino cinchona derivatives, are widely used. nih.govnih.gov These catalysts have been successfully applied in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios (up to 95:5). nih.gov

Metal Catalysis: Chiral metal complexes are also prominent. A chiral N,N'-dioxide/Mg(II) complex facilitates the catalytic asymmetric carbonyl-ene reaction of β,γ-unsaturated α-ketoesters to produce chiral tertiary alcohols with excellent enantioselectivities (98–99% ee). nih.gov Similarly, chiral BINOL-derived bisoxazoline (BOX)/copper (II) complexes are effective for Friedel-Crafts reactions of indoles with β,γ-unsaturated α-ketoesters. nih.gov

The table below summarizes the performance of various catalytic systems in the synthesis of chiral ketoester analogues.

Catalyst SystemReaction TypeSubstrateYieldEnantioselectivity (ee)Diastereomeric Ratio (dr)Reference
Chiral N,N′-dioxide/Mg(II)Carbonyl-eneβ,γ-unsaturated α-ketoester63–99%98–99%N/A nih.gov
Chiral BOX/Copper(II)Friedel-Craftsβ,γ-unsaturated α-ketoester67–88%50–76%N/A nih.gov
Quinine-based Squaramide[2 + 3] Annulationβ,γ-unsaturated α-ketoester43–87%28–60%N/A nih.gov
9-amino Cinchona DerivativeAsymmetric Peroxidationγ,δ-unsaturated β-keto esterModerate to Goodup to 95:5 erN/A nih.gov
Chiral Phosphine-Silver(I)[2 + 3] Cycloadditionβ,γ-alkynyl α-ketoester40–95%71–98%N/A nih.gov

Functional Group Interconversion in Precursor Molecules

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach is essential for preparing the necessary precursors for synthesizing this compound.

A common retrosynthetic disconnection for a γ-keto ester points to precursors such as γ-hydroxy esters or molecules containing other carbonyl functionalities. Key FGI transformations include:

Oxidation of Alcohols: A primary route to the ketone functionality in the target molecule is the oxidation of a corresponding secondary alcohol. imperial.ac.uk Reagents based on chromium(VI), such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations, can be employed to convert a γ-hydroxy-α-aryl ester into the desired γ-keto ester.

Reduction of Carbonyls and Derivatives: Conversely, the selective reduction of a different carbonyl group in a precursor molecule can be used. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce aldehydes and ketones in the presence of esters. imperial.ac.ukfiveable.me

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peracid, such as m-CPBA. imperial.ac.uk In a synthetic route, a diketone precursor could be selectively oxidized at one carbonyl group to form the ester moiety of the target molecule. The regioselectivity of this reaction is predictable, with migratory aptitude generally following the order of carbocation stability (tertiary > secondary > phenyl > primary). imperial.ac.uk

Reactions of Carboxylic Acid Derivatives: The ester group can be formed from a carboxylic acid precursor through Fischer esterification with methanol under acidic conditions. Alternatively, activation of the carboxylic acid (e.g., as an acyl chloride) followed by reaction with methanol provides another route.

Considerations for Scalable and Continuous Flow Synthesis

Transitioning a synthetic route from a laboratory-scale batch process to a large-scale industrial production requires careful consideration of scalability, safety, and efficiency. Continuous flow chemistry offers significant advantages in this regard. zenodo.org In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. zenodo.org

For the synthesis of γ-keto esters, a continuous flow process has been developed using a heterogeneous catalyst. thieme-connect.com In one example, γ-keto esters were synthesized from aldehydes and diazoacetates in high yields using a tin-containing mesoporous silica (B1680970) (Sn-MCM-41) as a recyclable, heterogeneous catalyst in a packed-bed reactor. thieme-connect.com This method avoids the use of potentially unstable reagents in large quantities and allows for the product to be generated continuously.

The efficiency of flow systems can be demonstrated by their high productivity and stability over extended periods. For instance, the biocatalytic asymmetric reduction of β-keto esters to chiral β-hydroxy esters has been achieved in a continuous flow packed-bed reactor, exhibiting excellent operational stability over 21 days with a high space-time yield (STY). rsc.org A similar setup could be envisioned for the asymmetric synthesis of a chiral precursor to this compound.

The table below highlights examples of reactions relevant to keto ester synthesis performed under continuous flow conditions.

Reaction TypeCatalyst/SystemProductivity/YieldKey AdvantageReference
γ-Keto Ester SynthesisSn-MCM-41 Heterogeneous Catalyst61-99% yieldRecyclable catalyst, high yields thieme-connect.com
Asymmetric Reduction of β-Keto EstersImmobilized Ketoreductase (ssHB)STY up to 49.5 g L⁻¹ h⁻¹High operational stability, enantiopure product rsc.org
Grignard Addition/AcylationTelescoped Flow Reactors7 g·h⁻¹High productivity, integrated multi-step synthesis acs.org

Chemical Reactivity and Mechanistic Investigations of Methyl 4 2 Methylphenyl 4 Oxobutanoate

Oxidation Reactions

The presence of an aryl ketone and a methyl-substituted aromatic ring in Methyl 4-(2-methylphenyl)-4-oxobutanoate provides multiple sites for oxidative transformations. The specific reaction conditions employed will determine the final oxidized product.

Conversion to Corresponding Carboxylic Acids

The ester group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-methylphenyl)-4-oxobutanoic acid. This reaction is a standard transformation for esters. While specific studies on this exact molecule are not prevalent, the hydrolysis of esters is a fundamental and well-documented reaction in organic chemistry.

A downstream product of this compound is listed as 4-(2-methylphenyl)-4-oxobutanoic acid, indicating that this transformation is a known and practical application of the compound. molbase.com

Table 1: General Conditions for Ester Hydrolysis

Reaction TypeReagentsConditionsProduct
Acid-Catalyzed HydrolysisWater, Strong Acid (e.g., H₂SO₄, HCl)Heat4-(2-methylphenyl)-4-oxobutanoic acid
Base-Mediated Hydrolysis (Saponification)Strong Base (e.g., NaOH, KOH), followed by acid workupHeat4-(2-methylphenyl)-4-oxobutanoic acid

Ketone and Aromatic Ring Oxidation Pathways

The ketone and the methyl group on the aromatic ring are also susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds adjacent to the ketone or the oxidation of the methyl group. For instance, a potential downstream product, methyl 4-(2-formylphenyl)-4-oxobutanoate, suggests that the methyl group on the phenyl ring can be oxidized to an aldehyde. molbase.com Further oxidation could yield the corresponding carboxylic acid.

The oxidation of similar compounds, such as Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, is known to form corresponding carboxylic acids or ketones, further supporting these potential pathways.

Table 2: Potential Oxidation Pathways

Oxidizing AgentPotential Product(s)Notes
Mild Oxidizing Agents (e.g., PCC, PDC)Methyl 4-(2-formylphenyl)-4-oxobutanoateSelective oxidation of the methyl group.
Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)4-methoxy-4-oxobutanoic acid and 2-methylbenzoic acid (via cleavage), or oxidation of the methyl group to a carboxylic acid.The outcome depends on the reaction conditions.

Reduction Transformations

The ketone and ester functionalities in this compound can be selectively reduced using a variety of reducing agents. The choice of reagent is crucial for targeting either the ketone or the ester group.

Reduction of the Ketone Moiety to Alcohol Derivatives

The ketone group can be readily reduced to a secondary alcohol, yielding Methyl 4-hydroxy-4-(2-methylphenyl)butanoate. This is a common transformation in organic synthesis. For related compounds like Methyl 4-(4-methylphenyl)-4-oxobutanoate, reduction reactions are known to convert the ketone group to an alcohol.

Table 3: Selective Reduction of the Ketone

Reducing AgentProductNotes
Sodium borohydride (B1222165) (NaBH₄)Methyl 4-hydroxy-4-(2-methylphenyl)butanoateA mild reducing agent that selectively reduces ketones in the presence of esters.
Lithium aluminium hydride (LiAlH₄)4-(2-methylphenyl)butane-1,4-diolA strong reducing agent that will reduce both the ketone and the ester.

Reduction of the Ester Group

The reduction of the ester group to a primary alcohol requires a strong reducing agent. While specific literature on the ester reduction of this compound is scarce, the general principles of ester reduction are well-established. For the related Methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate, reduction reactions are known to convert the ester group to an alcohol.

Table 4: Reduction of the Ester Group

Reducing AgentProductNotes
Lithium aluminium hydride (LiAlH₄)4-(2-methylphenyl)butane-1,4-diolWill also reduce the ketone functionality.
Diborane (B₂H₆)4-(2-methylphenyl)butane-1,4-diolCan be used to reduce both the ester and the ketone.

Electrophilic Aromatic Substitution on the Methylphenyl Moiety

The 2-methylphenyl group in this compound can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the aromatic ring will determine the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The acyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

In this case, the directing effects of the two substituents are complex. The powerful deactivating effect of the acyl group and the steric hindrance from the ortho-methyl group and the acyl chain will significantly influence the regioselectivity of the substitution. Generally, electrophilic substitution on such a substituted ring would be disfavored and require harsh conditions. If substitution does occur, the incoming electrophile would likely add to the positions least hindered and least deactivated, with the exact distribution of isomers depending on the specific electrophile and reaction conditions.

For similar compounds like Methyl 4-(4-methylphenyl)-4-oxobutanoate, the phenyl ring can undergo electrophilic aromatic substitution reactions.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagent(s)Predicted Major Product(s)Rationale
NitrationHNO₃, H₂SO₄Mixture of isomers, with substitution likely at positions 4 and 6 relative to the methyl group.The methyl group directs ortho and para, while the acyl group directs meta. The outcome is a balance of electronic and steric effects.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Mixture of isomers, with substitution likely at positions 4 and 6 relative to the methyl group.Similar to nitration, the substitution pattern will be a result of competing directing effects and steric hindrance.
Friedel-Crafts Acylation/AlkylationRCOCl, AlCl₃ or RCl, AlCl₃Generally not feasible.The aromatic ring is strongly deactivated by the acyl group, making further acylation or alkylation very difficult.

Halogenation Studies

The halogenation of β-keto esters such as this compound can occur at two primary locations: the α-carbon of the keto group and the aromatic ring.

The α-halogenation of ketones and esters is a well-established reaction that can proceed under either acidic or basic conditions. libretexts.org Under acidic conditions, the reaction involves the formation of an enol intermediate, which then attacks the halogen. libretexts.org For a compound like this compound, this would result in the introduction of a halogen atom at the C-3 position. The reaction is typically catalyzed by a mineral acid.

Base-promoted α-halogenation proceeds via an enolate intermediate. libretexts.org This method is often faster but can be prone to multiple halogenations, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. libretexts.org For the synthesis of a monohalogenated product, acidic conditions are generally preferred. libretexts.org

Electrophilic aromatic substitution provides a pathway for the halogenation of the tolyl group. The methyl group is an ortho-, para-directing activator. Therefore, halogenation would be expected to occur at the positions ortho and para to the methyl group (positions 3, 5, and 6 of the phenyl ring).

While specific studies on the halogenation of this compound are not prevalent in the reviewed literature, the expected outcomes based on general principles of organic chemistry are summarized below.

Table 1: Predicted Products of Halogenation of this compound

Reaction TypeReagentsPredicted Major Product(s)
α-Halogenation (Acidic)Br₂, CH₃COOHMethyl 3-bromo-4-(2-methylphenyl)-4-oxobutanoate
α-Halogenation (Basic)Br₂, NaOHMixture of mono-, di-, and tri-brominated products at C-3
Aromatic HalogenationBr₂, FeBr₃Mixture of Methyl 4-(3-bromo-2-methylphenyl)-4-oxobutanoate and Methyl 4-(5-bromo-2-methylphenyl)-4-oxobutanoate

Nitration Reactions

The nitration of this compound involves electrophilic aromatic substitution on the tolyl ring. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com

The substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The 2-methyl group is an activating, ortho-, para-director. The 4-oxobutanoate (B1241810) substituent, being a ketone, is a deactivating meta-director. The combined directing effects of these two groups will determine the regiochemical outcome. The activating effect of the methyl group is generally stronger than the deactivating effect of the keto-alkyl chain. Therefore, substitution is expected to occur at the positions ortho and para to the methyl group.

Given the steric hindrance from the adjacent acyl chain, the preferred positions for nitration would be C-3 and C-5 of the phenyl ring.

Table 2: Predicted Regiochemical Outcomes for the Nitration of this compound

SubstituentDirecting EffectPredicted Position of Nitration
-CH₃ (at C-2)Ortho, Para-directing (activating)C-3, C-5
-C(O)CH₂CH₂COOCH₃ (at C-1)Meta-directing (deactivating)C-3, C-5

The reaction conditions, such as temperature, need to be carefully controlled to prevent multiple nitrations. youtube.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of the ketone in this compound is a key site for nucleophilic addition reactions. wikipedia.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A common example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as the nucleophile. wikipedia.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a tertiary alcohol. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if the reaction is not carefully controlled. Typically, ketones are more reactive towards Grignard reagents than esters.

Another important class of nucleophilic addition is the reduction of the ketone. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the ketone to a secondary alcohol.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol product.

Ester Hydrolysis Mechanisms

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. ucoz.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and follows a multi-step mechanism. libretexts.org The process begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. chemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 4-(2-methylphenyl)-4-oxobutanoic acid, and regenerate the acid catalyst. chemguide.co.uklibretexts.org The kinetics of acid-catalyzed ester hydrolysis are typically first-order with respect to both the ester and the acid catalyst. egyankosh.ac.inyoutube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is effectively irreversible. youtube.com The hydroxide ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This is followed by the elimination of the methoxide (B1231860) ion, which is a stronger base than the resulting carboxylate anion. The methoxide ion then deprotonates the newly formed carboxylic acid, driving the reaction to completion. youtube.com An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product. The rate of this reaction is dependent on the concentration of both the ester and the base. viu.ca

Intramolecular Cyclization and Recyclization Pathways

γ-Keto esters like this compound are valuable precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. quimicaorganica.orguwindsor.ca These reactions typically involve the formation of a new ring by the reaction of the enolate of the ketone with the ester group or by the reaction of a nucleophile with both carbonyl groups.

One common pathway is the Paal-Knorr furan (B31954) synthesis, where a 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration to form a furan ring. uwindsor.ca While this compound is a γ-keto ester and not a 1,4-diketone, derivatives can be used in similar cyclizations.

Another important cyclization is the formation of pyridazinones through condensation with hydrazine (B178648). The reaction would proceed by initial nucleophilic attack of hydrazine at one of the carbonyls, followed by intramolecular condensation and dehydration to form the heterocyclic ring.

Furthermore, intramolecular aldol-type reactions can lead to the formation of five or six-membered rings, depending on which enolate is formed and which carbonyl is attacked. For instance, deprotonation at C-3 and subsequent attack on the ester carbonyl could potentially lead to a five-membered cyclic β-keto ester.

Recent research has also explored the use of β,γ-unsaturated α-ketoesters in various annulation reactions to form complex heterocyclic and carbocyclic systems. nih.gov

Stereochemical Aspects of Chemical Transformations

Studies on Chiral Inversion Mechanisms

While this compound itself is achiral, its derivatives can be chiral, and the study of their stereochemical transformations is of significant interest. Research on the metabolic chiral inversion of structurally related 4-aryl-4-oxobutanoic acids has provided valuable insights. nih.gov

For instance, studies on derivatives of the anti-rheumatic agent KE-298, which has a 4-(4-methylphenyl)-4-oxobutanoic acid core structure, have shown that chiral inversion can occur in vivo. nih.govnih.gov The mechanism of this inversion is believed to proceed through the formation of a coenzyme A (CoA) thioester intermediate. nih.gov This process involves the stereoselective formation of the R-enantiomer's CoA thioester, followed by epimerization to the S-enantiomer's thioester, and subsequent hydrolysis to the S-acid. researchgate.net

Key structural features have been identified as being important for this chiral inversion. A methylene (B1212753) group at the C-2 position and the presence of the 4-carbonyl moiety were found to be crucial for the inversion process in the studied derivatives. nih.gov While a sulfur atom at C-2 was not essential, its presence did influence the affinity for the enzymes involved. nih.gov These findings suggest that if a chiral center were introduced into this compound at the C-2 or C-3 position, its stereochemical fate in a biological system could be influenced by similar enzymatic pathways.

Enantioselective Transformations

The prochiral nature of this compound, specifically the ketone functional group, allows for enantioselective transformations to produce chiral molecules. The primary focus of these transformations is the stereoselective reduction of the carbonyl group to a hydroxyl group, yielding enantiomerically enriched (R)- or (S)-Methyl 4-hydroxy-4-(2-methylphenyl)butanoate. These chiral building blocks are of significant interest in the synthesis of complex, biologically active molecules. The success of these transformations hinges on the use of chiral catalysts or biocatalysts that can effectively differentiate between the two prochiral faces of the ketone.

Research in this area has explored both metal-catalyzed asymmetric hydrogenation and biocatalytic reductions. These methods offer distinct advantages in terms of selectivity, substrate scope, and reaction conditions.

A notable approach to the enantioselective reduction of related keto-esters involves biocatalysis. While specific studies on this compound are not extensively documented in readily available literature, the enzymatic reduction of analogous compounds provides a strong precedent. For instance, the enantioselective microbial reduction of methyl-4-(2'-acetyl-5'-fluorophenyl) butanoates has been successfully demonstrated using various strains of Candida and Pichia. These biotransformations have yielded the corresponding (S)-hydroxy esters with high enantiomeric excesses, ranging from 90% to 99%, and reaction yields between 40% and 53%. organic-chemistry.org The reductases from these microorganisms are highly effective in selectively delivering a hydride to one face of the carbonyl group.

Another powerful strategy for the enantioselective reduction of prochiral ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts can be generated in situ from a chiral source, such as a chiral lactam alcohol, and borane (B79455). This method has been shown to be highly effective for a wide range of prochiral ketones, affording chiral secondary alcohols in high yields and with excellent enantioselectivity, sometimes up to 98% ee. nih.gov The reaction typically proceeds rapidly at room temperature. The mechanism involves the coordination of the borane to the oxazaborolidine, which then coordinates to the ketone, directing the hydride reduction to a specific face.

The following table summarizes representative data for the enantioselective reduction of ketones analogous to this compound, illustrating the potential of these methods.

Table 1: Examples of Enantioselective Reduction of Prochiral Ketones

Substrate Catalyst/Biocatalyst Product Configuration Yield (%) Enantiomeric Excess (ee, %)
Methyl-4-(2'-acetyl-5'-fluorophenyl) butanoate Pichia methanolica (S) 40-53 90-99
Various Prochiral Ketones (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one / Borane Varies High up to 98

It is important to note that the electronic and steric effects of the ortho-methyl group in this compound can influence the efficacy and selectivity of these catalytic systems. Further research is required to optimize reaction conditions and catalyst selection specifically for this substrate to achieve high yields and enantioselectivities comparable to those observed for other aromatic ketones.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework of Methyl 4-(2-methylphenyl)-4-oxobutanoate.

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the butanoate chain, the methyl ester protons, and the methyl group on the phenyl ring.

The aromatic region typically shows a complex multiplet pattern between δ 7.20 and 7.70 ppm, corresponding to the four protons on the disubstituted benzene (B151609) ring. The methylene protons adjacent to the ketone (α to the carbonyl) appear as a triplet at approximately δ 3.30 ppm, while the methylene protons adjacent to the ester group (β to the carbonyl) are observed as a triplet around δ 2.80 ppm. A sharp singlet for the methyl ester group (O-CH₃) is found at approximately δ 3.70 ppm. The methyl group attached to the phenyl ring (Ar-CH₃) gives rise to a singlet around δ 2.50 ppm.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.65 d 1H Aromatic H
~7.39 t 1H Aromatic H
~7.28 t 1H Aromatic H
~7.24 d 1H Aromatic H
3.70 s 3H -OCH₃
3.29 t 2H -C(O)CH₂-
2.80 t 2H -CH₂C(O)O-

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound shows distinct resonances for each unique carbon atom. The ketonic carbonyl carbon (C=O) is typically the most downfield signal, appearing around δ 199 ppm, while the ester carbonyl carbon (O-C=O) is observed near δ 173 ppm.

The aromatic carbons resonate in the region of δ 125-138 ppm. The carbon of the methyl ester group (-OCH₃) appears around δ 52 ppm. The methylene carbons of the butanoate chain are found at approximately δ 34 ppm (adjacent to the ketone) and δ 28 ppm (adjacent to the ester). The methyl carbon on the tolyl group gives a signal around δ 21 ppm.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
~199.1 C=O (ketone)
~173.2 C=O (ester)
~138.5 Aromatic C
~136.6 Aromatic C
~132.1 Aromatic CH
~131.6 Aromatic CH
~128.4 Aromatic CH
~125.8 Aromatic CH
~51.9 -OCH₃
~34.0 -C(O)CH₂-
~28.3 -CH₂C(O)O-

Note: Chemical shifts are approximate and can vary slightly.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the coupled methylene protons at δ 3.29 and δ 2.80 ppm, confirming their adjacent positions in the butanoate chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signal at δ 3.70 to the carbon signal at δ 51.9 (-OCH₃), the proton signal at δ 2.50 to the carbon at δ 21.5 (Ar-CH₃), and the respective methylene proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the link from the methylene protons at δ 3.29 to the ketonic carbonyl carbon at δ 199.1 and the aromatic carbons. Similarly, the methyl ester protons at δ 3.70 would show a correlation to the ester carbonyl carbon at δ 173.2, confirming the structure of the methyl ester moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides critical information about the functional groups present in the molecule.

The IR spectrum of this compound is characterized by strong absorption bands indicative of its key functional groups. A prominent band appears around 1735 cm⁻¹, which is attributed to the C=O stretching vibration of the ester group. Another strong absorption, corresponding to the C=O stretch of the aryl ketone, is observed at approximately 1685 cm⁻¹. The difference in frequency is due to the conjugation of the ketone with the aromatic ring. Additionally, C-O stretching vibrations associated with the ester group are typically found in the 1300-1100 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~1735 Strong C=O Stretch (Ester)
~1685 Strong C=O Stretch (Ketone)

While less commonly reported for this specific compound, Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic C=C ring stretching and the symmetric vibrations of the molecule would be expected to give strong signals in a Raman spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₂H₁₄O₃), the calculated molecular weight is 206.24 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental formula. Using a technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The measured m/z value for this ion would be very close to the calculated value for C₁₂H₁₅O₃⁺ (207.1016). For instance, a reported HRMS (ESI) value is m/z 207.1015 [M+H]⁺, which confirms the molecular formula C₁₂H₁₄O₃. The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the cleavage of the butanoate chain, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is dominated by absorptions due to the aromatic system and the carbonyl groups. The conjugated system formed by the phenyl ring and the ketone carbonyl group gives rise to characteristic electronic transitions. These include the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group. A maximum absorption wavelength (λmax) has been reported at 241 nm, corresponding to these electronic transitions.

Advanced Chromatographic Methods for Purity Assessment and Separation

Advanced chromatographic techniques are indispensable for the quality control of "this compound," enabling the separation of the main compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "this compound." The development of a robust HPLC method is crucial for accurate quantification and impurity profiling.

A significant challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes, such as broad or split peaks. This equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature, complicating quantification. To mitigate these effects, method development often involves the careful selection of mobile phase composition and column chemistry. For instance, the use of acidic modifiers in the mobile phase can help to drive the equilibrium towards one form, resulting in sharper, more symmetrical peaks.

For the analysis of aromatic keto esters, reversed-phase HPLC is commonly employed. A typical setup might involve a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A systematic approach to method development can yield a validated HPLC method capable of separating the target compound from its related substances. For example, a study on phenolic constituents of rooibos infusions optimized the separation by adjusting gradient conditions and temperature on a sub-2 µm C18 column, achieving complete separation of 15 target analytes. core.ac.uk

In cases where achiral methods are insufficient, particularly if chiral impurities are present or if the compound itself is a racemate requiring enantiomeric separation, chiral HPLC is utilized. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating enantiomers of various compound classes, including ketones. mdpi.com The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, plays a critical role in achieving enantioselectivity. For the separation of α-aryl ketone enantiomers, cyclofructan-based CSPs have also been shown to be effective under normal phase conditions. nih.gov

A representative, though not specific to the title compound, HPLC method for the analysis of related keto acids after derivatization is detailed in the table below. researchgate.net

Table 1: Illustrative HPLC Conditions for α-Keto Acid Analysis (Post-Derivatization)

Parameter Condition
Column Zorbax C18 (4.6 x 150 mm)
Mobile Phase Methanol-Water-Acetonitrile-Tetrahydrofuran (38.4:60:1:0.6, v/v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 255 nm
Temperature 30°C
Injection Volume 10 µL

This table presents a general method for related compounds and would require optimization for "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the definitive identification and quantification of "this compound" and its trace-level impurities. The development of a validated LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.

For method validation, several key parameters are assessed to ensure the reliability of the results, including linearity, accuracy, precision, recovery, and matrix effects. nih.gov The validation process for a quantitative LC-MS/MS assay for BRAF inhibitors, for example, demonstrated accuracy between 94.6–112.0% and precise within-run and between-run variations below 12.0%. nih.gov Similar validation would be required for the title compound.

The mass spectrometric fragmentation of "this compound" is predictable based on the fragmentation patterns of related structures like aromatic ketones and esters. In electrospray ionization (ESI) in positive mode, the molecule is expected to protonate, forming the molecular ion [M+H]⁺. Subsequent fragmentation (MS/MS) via collision-induced dissociation (CID) would likely involve characteristic losses. For aromatic ketones such as acetophenone, a primary fragmentation pathway is the α-cleavage to lose the alkyl group (a methyl group in acetophenone's case), resulting in a stable benzoyl cation. miamioh.edu For 2-methyl-acetophenone, the benzoyl ion is also a significant fragment. msu.edu

For "this compound," the following fragmentation pathways are plausible:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, though loss of methanol (CH₃OH) from the protonated molecule is more common.

α-cleavage adjacent to the ketone: The bond between the carbonyl carbon and the adjacent methylene group can cleave, leading to the formation of a 2-methylbenzoyl cation.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond.

The table below outlines hypothetical, yet plausible, LC-MS/MS parameters for the analysis of "this compound."

Table 2: Proposed LC-MS/MS Method Parameters for this compound

Parameter Proposed Setting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z of [M+H]⁺
Product Ions (Q3) Predicted fragments (e.g., loss of CH₃OH, 2-methylbenzoyl cation)
Collision Energy Optimized for each transition

These parameters are illustrative and require experimental verification and validation.

The development and validation of such an LC-MS/MS method would provide a highly sensitive and specific tool for the analysis of "this compound" in various matrices. eurl-pesticides.eu

Strategic Applications in Organic Synthesis and Chemical Innovation

Versatile Building Block in the Synthesis of Complex Organic Molecules

Methyl 4-(2-methylphenyl)-4-oxobutanoate belongs to the class of γ-keto esters, which are recognized as versatile building blocks in organic synthesis. chemicalbook.comorgsyn.org The presence of two distinct reactive sites—a ketone and an ester—allows for sequential and selective reactions. This dual reactivity is fundamental to its utility in creating complex molecules. For instance, the related compound, methyl 4-(4-methylphenyl)-4-oxobutanoate, is noted for its role as an effective building block in the synthesis of various intricate molecules due to its ability to undergo diverse chemical reactions. chemimpex.com This versatility is expected to extend to the 2-methylphenyl isomer, enabling chemists to construct complex molecular frameworks efficiently.

The general class of γ-keto esters can be synthesized through methods such as the zinc carbenoid-mediated homologation of β-keto carboxylic acid derivatives. orgsyn.org This methodology provides access to a wide variety of γ-keto esters, which can then be used in subsequent synthetic steps. orgsyn.org The reactivity of the ketone allows for nucleophilic additions and condensations, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Precursor for Advanced Pharmaceutical Intermediates

While specific pharmaceutical applications of this compound are not extensively documented in the provided research, the structural motif of γ-keto esters is significant in medicinal chemistry. chemicalbook.com These compounds serve as precursors to a variety of biologically active molecules. For example, derivatives of the related 4-(4-methylphenyl)-4-oxobutanoic acid have been studied as active metabolites in the context of anti-rheumatic agents. nih.gov Specifically, 4-(4-methylphenyl)-2-methylthiomethyl-4-oxobutanoic acid (KE-748) is an active metabolite of a new anti-rheumatic agent. nih.gov The general utility of γ-keto esters as intermediates is also highlighted by their use in the synthesis of alkaloids and other therapeutic candidates. chemicalbook.comsigmaaldrich.com

The structural framework of this compound can be envisioned as a starting point for the synthesis of various pharmaceutical scaffolds. The aromatic ring, the ketone, and the ester functionalities can all be modified to produce a library of compounds for biological screening.

Scaffold for the Construction of Diverse Heterocyclic Compounds

The reactivity of γ-keto esters makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. The carbonyl and ester groups can participate in cyclization reactions to form various ring systems.

The synthesis of pyrazolo[4,3-b]pyridines can be achieved through various routes, often involving the reaction of a pyrazole (B372694) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov One common method involves the cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones. nih.govmdpi.com While this compound is a γ-keto ester, its derivatives could potentially be used to generate the necessary precursors for such cyclizations. For example, a Knoevenagel condensation could convert the ketone to an α,β-unsaturated system, which could then react with a suitable aminopyrazole.

Another strategy for synthesizing pyrazolo[4,3-b]pyridines involves the reaction of 2-chloro-3-nitropyridines with β-keto esters to form pyridinyl keto esters, which then undergo a Japp–Klingemann reaction followed by intramolecular nucleophilic aromatic substitution. nih.gov Although this method is described for β-keto esters, it illustrates a general principle of using keto esters to build the pyridine (B92270) ring onto a pyrazole precursor.

The synthesis of indazoles can be accomplished through methods such as the 1,3-dipolar cycloaddition of in situ generated diazo compounds with arynes. organic-chemistry.orgorgsyn.org Alternatively, intramolecular cyclization reactions are a common route. orgsyn.orgnih.gov For instance, substituted 2-aminobenzophenones can react with hydroxylamine (B1172632) derivatives to yield indazoles. organic-chemistry.org While a direct route from this compound is not immediately apparent from the provided results, its functional groups could be chemically manipulated to form a suitable precursor for indazole synthesis.

The synthesis of substituted tetrahydrofurans can be achieved from γ-hydroxy alkenes or through the intramolecular cyclization of other suitable precursors. nih.govorganic-chemistry.org Given that this compound is a γ-keto ester, reduction of the ketone to a secondary alcohol would generate a γ-hydroxy ester. This intermediate could then potentially undergo intramolecular cyclization to form a lactone, which could be further transformed into a substituted tetrahydrofuran. Stereoselective syntheses of tetrahydrofurans often rely on intramolecular SN2 reactions of hydroxyl nucleophiles. nih.gov

The formation of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazines, which can be prepared from acid hydrazides and carboxylic acids or their derivatives. researchgate.netnih.gov A process for preparing 5-β-keto-1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a β-keto ester. google.com While this applies to β-keto esters, it demonstrates the utility of the keto-ester moiety in forming oxadiazole rings. It is conceivable that this compound could be used in a multi-step synthesis to first form a hydrazide from the ester functionality, which could then be acylated and cyclized to form a substituted 1,3,4-oxadiazole (B1194373).

Role in the Design and Synthesis of Photochromic Systems

There is no information available in the provided search results regarding the specific application of this compound in the design and synthesis of photochromic systems.

Derivatization for Specialty Chemical and Material Science Applications

The functional groups of this compound allow for a variety of derivatization reactions, making it a potential precursor for specialty chemicals and materials. researchgate.net The related para-isomer, Methyl 4-(4-methylphenyl)-4-oxobutanoate, is utilized in polymer chemistry to produce specialty polymers with enhanced durability and resistance. chemimpex.com It is plausible that the ortho-isomer could find similar applications.

Derivatization can modify the compound's properties to suit specific applications. researchgate.net For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize polyesters or polyamides. The ketone can be reduced to an alcohol, which can also be a monomer for polymerization, or it can be used in condensation reactions to create various dyes or other specialty chemicals. The aromatic ring can also undergo electrophilic substitution to introduce further functionality.

Data Tables

Table 1: Potential Synthetic Applications of this compound and its Derivatives

Target HeterocycleGeneral Synthetic StrategyPotential Role of this compound
Pyrazolo[4,3-b]pyridines Cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyls or α,β-unsaturated ketones. nih.govnih.govmdpi.comCan be converted to an α,β-unsaturated ketone via aldol (B89426) condensation, then used as a precursor.
Indazoles 1,3-dipolar cycloaddition of diazo compounds and arynes; intramolecular cyclization of substituted aminobenzophenones. organic-chemistry.orgorgsyn.orgCould be chemically modified to generate a suitable precursor for cyclization.
Tetrahydrofurans Intramolecular cyclization of γ-hydroxy alkenes or γ-hydroxy esters. nih.govorganic-chemistry.orgReduction of the ketone to a hydroxyl group would form a γ-hydroxy ester, a direct precursor for lactonization and further conversion.
Oxadiazoles Cyclodehydration of diacylhydrazines; condensation of amidoximes with β-keto esters. nih.govgoogle.comThe ester group can be converted to a hydrazide, which is a key intermediate for 1,3,4-oxadiazole synthesis.

Biotransformation and Metabolic Pathway Studies Non Clinical Focus

Enzymatic Hydrolysis of the Ester Moiety in Biological Systems

The initial and a crucial step in the metabolism of Methyl 4-(2-methylphenyl)-4-oxobutanoate is the hydrolysis of its methyl ester group. This reaction is catalyzed by various esterases present in biological systems, such as the liver and plasma, converting the ester into its corresponding carboxylic acid. This process is analogous to the metabolic activation of the prodrug loxoprofen (B1209778), which is hydrolyzed to its active carboxylic acid form. nih.gov The resulting carboxylic acid, 4-(2-methylphenyl)-4-oxobutanoic acid, is the primary substrate for subsequent metabolic reactions.

Oxidative Metabolic Pathways in Non-Clinical Models (e.g., Cytochrome P450 Involvement)

Following hydrolysis, the resulting carboxylic acid metabolite undergoes oxidative metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov In non-clinical models using liver microsomes, specific CYP isoforms have been identified as key players in the hydroxylation of the aromatic ring and other positions of the molecule.

Studies on the closely related compound, loxoprofen, have provided significant insights into this process. In human liver microsomes, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for the hydroxylation of loxoprofen. nih.govsemanticscholar.org This suggests that these enzymes are also likely involved in the oxidative metabolism of 4-(2-methylphenyl)-4-oxobutanoic acid. The metabolic products are typically mono-hydroxylated derivatives. nih.gov The involvement of the CYP3A subfamily is further supported by inhibition studies, where ketoconazole, a selective CYP3A inhibitor, significantly reduces the formation of these hydroxylated metabolites. nih.govnih.gov

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Related Compounds
EnzymeMetabolic ReactionSubstrate (Analog)Key Findings
CYP3A4HydroxylationLoxoprofenMajor isoform involved in the formation of hydroxylated metabolites. nih.govnih.govsemanticscholar.org
CYP3A5HydroxylationLoxoprofenSignificantly contributes to the hydroxylation of loxoprofen. nih.govsemanticscholar.org

Mechanistic Studies of Chiral Inversion in Metabolites (e.g., CoA-Thioester Intermediate)

A fascinating aspect of the metabolism of 2-arylpropionic acid derivatives, a class to which the metabolites of this compound belong, is the phenomenon of chiral inversion. This process typically involves the unidirectional conversion of the pharmacologically less active (R)-enantiomer to the more active (S)-enantiomer. nih.govviamedica.pl

The mechanism of this inversion is a multi-step enzymatic process:

Formation of a Coenzyme A (CoA) Thioester: The (R)-enantiomer of the carboxylic acid metabolite first reacts with Coenzyme A (CoA) in an ATP-dependent reaction to form a high-energy thioester intermediate. This step is catalyzed by an acyl-CoA synthetase. viamedica.plnih.gov

Epimerization: The resulting (R)-profenoyl-CoA thioester then undergoes epimerization (racemization) to the (S)-profenoyl-CoA thioester, a reaction catalyzed by α-methylacyl-CoA racemase. nih.govnih.gov

Hydrolysis: Finally, the (S)-profenoyl-CoA thioester is hydrolyzed by a thioesterase to release the active (S)-enantiomer of the carboxylic acid. nih.gov

This pathway has been well-established for ibuprofen (B1674241) and is believed to be the operative mechanism for other profens, including the metabolites of the subject compound. nih.govnih.gov

Influence of Specific Cofactors and Fatty Acids on Metabolic Transformations

The metabolic pathways, particularly chiral inversion, are dependent on the presence of specific cofactors. The formation of the CoA-thioester, the rate-limiting step in chiral inversion, requires Adenosine triphosphate (ATP) as an energy source and Coenzyme A (CoA) as the acyl group carrier. viamedica.plnih.gov

Furthermore, studies have shown that fatty acids can influence these metabolic transformations. In investigations using isolated rat hepatocytes, the presence of medium and long-chain fatty acids (C6 to C16) significantly decreased the chiral inversion of R(-)-ibuprofen. nih.gov This suggests competition between the fatty acids and the xenobiotic metabolite for the same acyl-CoA synthetases. However, the specific enzymes involved can differ between substrates. For instance, the chiral inversion of one compound, R(-)-KE-748, was strongly inhibited by benzoic acid (a substrate for medium-chain fatty acid CoA ligase), whereas the inversion of R(-)-ibuprofen was not, indicating that they utilize different CoA ligases. nih.gov

Investigation of Interactions with Isolated Enzymes and Cellular Components (in vitro systems)

In vitro systems, such as isolated enzymes, liver microsomes, and hepatocytes, are invaluable tools for dissecting metabolic pathways. nih.govnih.gov Studies with rat liver homogenates have demonstrated that the epimerization of ibuprofenyl-CoA is most efficient in mitochondria, while hydrolysis occurs at similar rates in both microsomes and whole homogenates. nih.gov

The investigation of loxoprofen metabolism in human liver microsomes has successfully identified specific CYP and UGT (UDP-glucuronosyltransferase) isoforms involved in its biotransformation. nih.govsemanticscholar.org For instance, UGT2B7 was identified as the primary enzyme responsible for the glucuronidation of loxoprofen and its alcohol metabolites. nih.gov

Experiments using isolated rat hepatocytes have been crucial in confirming the unidirectional chiral inversion from the R(-) to the S(+) enantiomer for various profen-like compounds. nih.gov These systems also allow for the study of interactions and competition with endogenous substances, such as fatty acids, providing a more detailed understanding of the metabolic processes at a cellular level. nih.gov

Table 2: Summary of In Vitro Findings for Related Compounds
In Vitro SystemCompound StudiedKey Finding
Rat Liver HomogenatesIbuprofenyl-CoAMitochondria are most efficient at epimerization and hydrolysis. nih.gov
Human Liver MicrosomesLoxoprofenIdentified CYP3A4/3A5 for hydroxylation and UGT2B7 for glucuronidation. nih.gov
Isolated Rat HepatocytesIbuprofen, KE-748Confirmed unidirectional chiral inversion and inhibition by fatty acids. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(2-methylphenyl)-4-oxobutanoate?

The compound can be synthesized via Friedel-Crafts acylation followed by esterification. A typical approach involves:

  • Reacting 2-methylacetophenone with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(2-methylphenyl)-4-oxobutanoic acid .
  • Subsequent esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the methyl ester.
    Critical considerations :
  • Use anhydrous conditions to avoid hydrolysis of intermediates .
  • Monitor reaction progress via TLC or HPLC to optimize yield (~60–75% reported for analogous compounds) .

Q. How should researchers characterize this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.7 ppm, singlet) and the ketone carbonyl (δ ~2.6–2.8 ppm, multiplet for β-protons) .
  • FT-IR : Confirm ester C=O (~1730 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretches .
  • Mass spectrometry : Molecular ion peak at m/z 220 (C₁₂H₁₂O₃⁺) .
  • Elemental analysis : Validate purity (>95% for reliable biological assays) .

Q. What solvents and storage conditions are suitable for this compound?

  • Solubility : Soluble in chloroform, methanol (slight), and DMSO. Avoid aqueous buffers due to ester hydrolysis .
  • Storage : Store at 2–8°C in airtight, amber vials to prevent photodegradation and moisture uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological activity (e.g., COX-2 inhibition vs. inactivity) may arise from:

  • Purity variations : Impurities (e.g., unreacted acid intermediates) can skew results. Validate via HPLC and NMR before assays .
  • Assay conditions : Adjust cell lines (e.g., RAW264.7 macrophages for inflammation studies) and concentrations (IC₅₀ ranges: 10–50 µM for analogs) .
  • Structural analogs : Compare with fluorinated or methoxy-substituted derivatives (e.g., Methyl 4-(4′-fluoro-2′-methylbiphenyl)-4-oxobutanoate) to isolate substituent effects .

Q. What strategies optimize the compound’s reactivity in nucleophilic addition reactions?

The ketone group is susceptible to nucleophilic attack. To enhance reactivity:

  • Activation : Use Grignard reagents (e.g., MeMgBr) in THF at −78°C to minimize side reactions .
  • Protection : Temporarily protect the ester group with tert-butyl dimethylsilyl (TBS) ethers to direct selectivity toward the ketone .
  • Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective additions .

Q. How can researchers analyze by-products formed during synthesis?

Common by-products include:

  • Unesterified acid : Detectable via HPLC (retention time ~2–3 min longer than the ester) .
  • Diastereomers : Resolve via chiral column chromatography or NMR NOE experiments .
  • Oxidation products : Use LC-MS to identify quinone derivatives (e.g., from air exposure) .

Methodological Challenges and Solutions

Q. What experimental designs mitigate low yields in large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for Friedel-Crafts steps, increasing yields by ~15% compared to batch methods .
  • Catalyst recycling : Recover AlCl₃ via aqueous workup and reuse to reduce costs .
  • In-line analytics : Implement FT-IR or Raman spectroscopy for real-time monitoring .

Q. How should researchers validate the compound’s stability in biological assays?

  • Stability studies : Incubate in PBS or cell culture medium at 37°C for 24–48 hours. Analyze degradation via LC-MS .
  • Metabolite profiling : Identify hydrolysis products (e.g., 4-(2-methylphenyl)-4-oxobutanoic acid) using high-resolution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.